

Application Note: Quantification of 12-Deoxywithastramonolide using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: 12-Deoxywithastramonolide

Cat. No.: B600304

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of **12-Deoxywithastramonolide**, a key bioactive withanolide found in *Withania somnifera* (Ashwagandha). The described method is simple, accurate, and suitable for the analysis of **12-Deoxywithastramonolide** in plant extracts and finished products, making it an essential tool for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and an aqueous buffer, with detection at 230 nm. Full validation was performed in accordance with ICH guidelines, demonstrating excellent linearity, precision, and accuracy.

Introduction

12-Deoxywithastramonolide is a significant bioactive steroidal lactone belonging to the withanolide class, predominantly isolated from *Withania somnifera*.^{[1][2]} It has garnered scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.^{[2][3]} As research into the pharmacological effects of this compound intensifies, the need for a reliable and accurate analytical method for its quantification is paramount for ensuring the quality and consistency of raw materials and finished products.

This application note presents a validated HPLC-UV method that provides a straightforward and reproducible approach for the quantitative analysis of **12-Deoxywithastramonolide**.

Experimental

Instrumentation and Chemicals

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
- Column: Gemini, Phenomenex C18 (250mm x 4.6mm, 5 µm) or equivalent.[4]
- Chemicals and Reagents:
 - **12-Deoxywithastramonolide** reference standard (purity ≥98%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Ammonium acetate (analytical grade)
 - Water (HPLC grade or Milli-Q)

Chromatographic Conditions

A reversed-phase HPLC method was employed for the separation and quantification of **12-Deoxywithastramonolide**. The detailed chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	Gemini, Phenomenex C18 (250mm x 4.6mm, 5 μ m)[4]
Mobile Phase A	10 mM Ammonium Acetate in Water[4][5]
Mobile Phase B	Acetonitrile[4][5]
Gradient Program	See Table 2
Flow Rate	1.0 mL/min[4][5]
Column Temperature	40°C[4][5]
Detection Wavelength	230 nm[4][5][6]
Injection Volume	20 μ L[5]
Run Time	25 minutes[4]

Table 2: Gradient Elution Program

Time (minutes)	% Mobile Phase B (Acetonitrile)
0 - 5	Linear gradient from 80% to 60%
5 - 6	60%
6 - 20	Linear gradient from 60% to 20%
20 - 23	Linear gradient from 20% to 80%
23 - 25	80% (hold)

Note: A longer elution program can be employed to ensure the elution of all components and prevent carry-over.[5]

Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **12-Deoxywithastramonolide** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a mixture of water and methanol (4:6 v/v) to achieve concentrations in the range of 1-10 µg/mL.[\[4\]](#)[\[5\]](#)

Sample Preparation (from Plant Material)

- Extraction: Accurately weigh 1 g of finely powdered plant material (e.g., Withania somnifera root) and extract with 3 x 3 mL of methanol by sonication for 10 minutes for each extraction.[\[7\]](#)
- Combine and Centrifuge: Combine the extracts and centrifuge at 3000 rpm for 10 minutes.[\[7\]](#)
- Dilute: Transfer the supernatant to a 10 mL volumetric flask and dilute to volume with methanol.[\[7\]](#)
- Filter: Filter the final solution through a 0.45 µm membrane filter prior to injection into the HPLC system.[\[5\]](#)[\[7\]](#)

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 3: Linearity Data for **12-Deoxywithastramonolide**

Concentration Range (µg/mL)	Regression Equation	Correlation Coefficient (r ²)
1 - 10	y = mx + c	> 0.999 [4]

Table 4: Precision Data for **12-Deoxywithastramonolide**

Precision Type	% RSD	Acceptance Criteria
Intra-day Precision	< 2%	≤ 2%
Inter-day Precision	< 2% ^[4]	≤ 2%

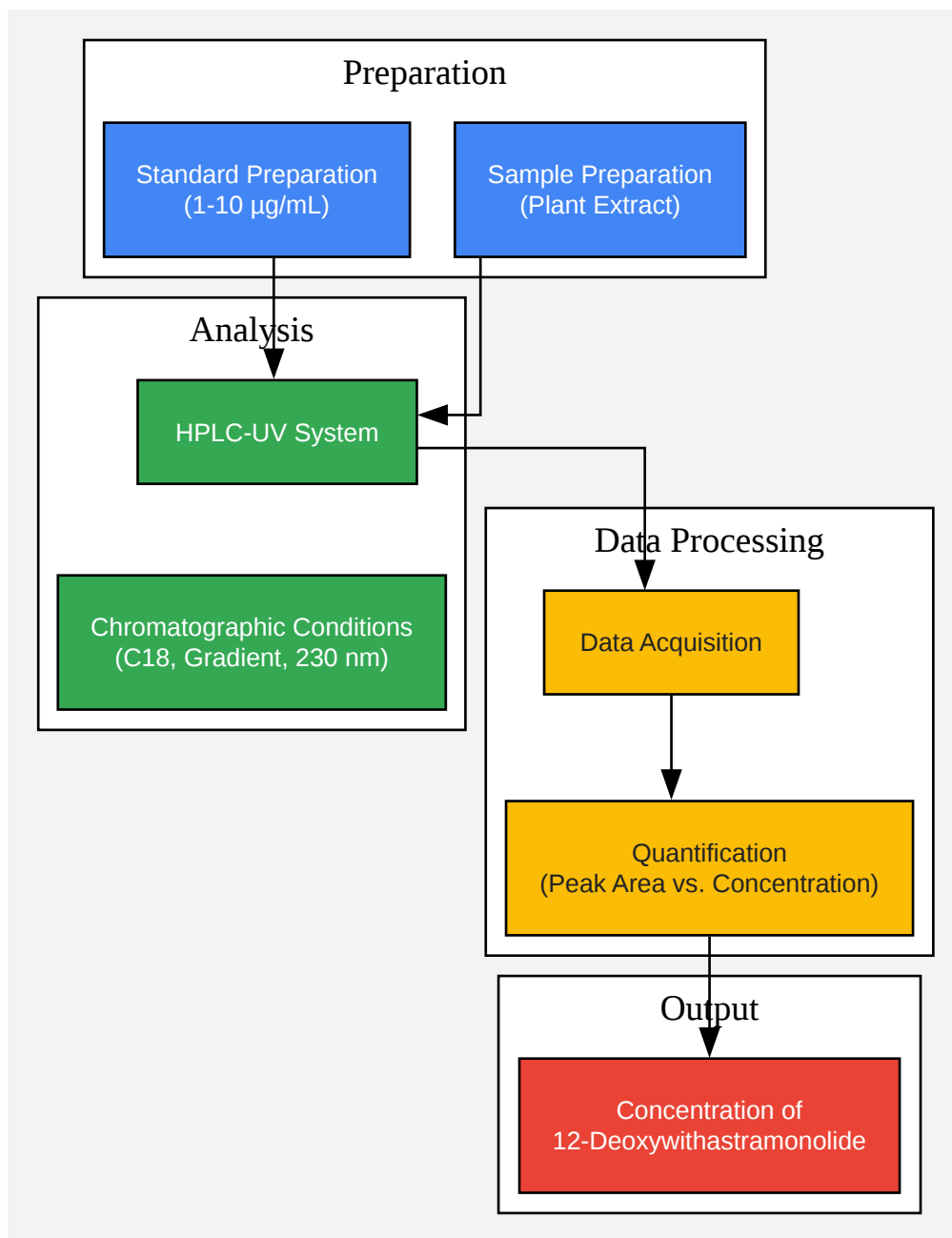
Table 5: Accuracy (Recovery) Data for **12-Deoxywithastramonolide**

Spiked Level	Mean Recovery (%)	% RSD
Low	99.13 - 100.75 ^[4]	< 2%
Medium	99.13 - 100.75 ^[4]	< 2%
High	99.13 - 100.75 ^[4]	< 2%

Results and Discussion

The developed HPLC-UV method provides excellent separation of **12-Deoxywithastramonolide** from other components in the sample matrix. The UV spectrum of **12-Deoxywithastramonolide** shows a maximum absorption at approximately 230 nm, which was chosen as the detection wavelength for optimal sensitivity and specificity.^[4]^[5] The method demonstrated excellent linearity over the concentration range of 1-10 µg/mL with a correlation coefficient greater than 0.999.^[4] The precision of the method was confirmed by low relative standard deviation (%RSD) values for both intra-day and inter-day analyses, which were well within the acceptable limit of 2%.^[4] The accuracy of the method was established through recovery studies, with mean recovery values between 99.13% and 100.75%.^[4]

Diagrams



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Caption: Experimental workflow for the quantification of **12-Deoxywithastramonolide**.

Conclusion

The HPLC-UV method described in this application note is a reliable, precise, and accurate tool for the quantification of **12-Deoxywithastramonolide** in various samples. The detailed protocol

and validated performance metrics make this method highly suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries.

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